molecular formula C22H23FN2O3S B2358629 N-[3-[(2-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide CAS No. 618406-75-0

N-[3-[(2-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide

Cat. No.: B2358629
CAS No.: 618406-75-0
M. Wt: 414.5
InChI Key: LZWMNJOGKGXSIA-UHFFFAOYSA-N
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Description

N-[3-[(2-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide is a complex organic compound with a molecular formula of C22H23FN2O2S2 and a molecular weight of 430.56 g/mol . This compound features a unique structure that includes a furan ring, a thiophene ring, and a morpholine moiety, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of N-[3-[(2-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    N-Arylation of Pyrazolone: This step involves the use of copper (I) iodide as a catalyst to facilitate the N-arylation of pyrazolone.

    Reduction: The intermediate product from the first step is then reduced to form an amine.

    Coupling with Propionic Acid: The amine is then coupled with 3-(4-fluorophenyl)propionic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent.

    Deprotection: The final step involves the deprotection of the Boc group using hydrochloric acid in 1,4-dioxane.

Chemical Reactions Analysis

N-[3-[(2-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[3-[(2-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-[(2-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

N-[3-[(2-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a furan ring, a thiophene ring, and a morpholine moiety, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-[(2-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S/c1-14-15(2)29-22(24-21(26)18-8-5-11-28-18)19(14)20(25-9-12-27-13-10-25)16-6-3-4-7-17(16)23/h3-8,11,20H,9-10,12-13H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWMNJOGKGXSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=CC=C2F)N3CCOCC3)NC(=O)C4=CC=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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